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  • Product: N-Ethyldeoxynojirimycin HCl

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Application Note: High-Performance Solubilization and Handling of N-Ethyldeoxynojirimycin HCl

Executive Summary N-Ethyldeoxynojirimycin HCl (N-Ethyl-DNJ HCl) is a potent iminosugar derivative widely utilized as a pharmacological chaperone and glycosidase inhibitor.[1] Unlike its parent compound (1-deoxynojirimyci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyldeoxynojirimycin HCl (N-Ethyl-DNJ HCl) is a potent iminosugar derivative widely utilized as a pharmacological chaperone and glycosidase inhibitor.[1] Unlike its parent compound (1-deoxynojirimycin) or its more hydrophobic analogs (e.g., N-butyldeoxynojirimycin), the ethyl-substituted hydrochloride salt occupies a unique physicochemical niche.[1] It balances the hydrophilicity required for aqueous solubility with the alkyl-chain interactions necessary for specific enzyme binding (e.g.,


-glucosidase).[1]

This guide addresses a critical bottleneck in reproducibility: solvent selection . While Dimethyl Sulfoxide (DMSO) is the industry default for small molecules, N-Ethyl-DNJ HCl exhibits excellent aqueous solubility due to its ionic character.[1] This protocol provides evidence-based recommendations for prioritizing aqueous stock solutions to eliminate solvent toxicity variables in sensitive cell-based assays.[1][2]

Physicochemical Profile

ParameterSpecification
Compound Name N-Ethyldeoxynojirimycin Hydrochloride
Synonyms N-Ethyl-1-deoxynojirimycin HCl; N-Ethyl-DNJ HCl
CAS Number 72458-42-5
Molecular Formula

Molecular Weight 227.69 g/mol
Physical State White to off-white crystalline solid
Storage (Solid) -20°C, desiccated, protected from light

Solubility Analysis: Water vs. DMSO[1][3][6]

The choice between water and DMSO is not merely about dissolving the powder; it dictates the downstream experimental design.[2]

Aqueous Solubility (Recommended)

As a hydrochloride salt, N-Ethyl-DNJ is highly polar.[1] The ionic lattice energy is readily overcome by the high dielectric constant of water.[2]

  • Solubility Limit:

    
     (Conservative estimate based on N-Butyl-DNJ HCl analogs; parent DNJ-HCl is soluble up to ~250 mg/mL).[1]
    
  • Mechanism: Protonation of the ring nitrogen (ammonium form) facilitates hydrogen bonding with water molecules.[1][2]

  • Advantage: Eliminates the "vehicle control" toxicity associated with DMSO.[2] Essential for sensitive primary cell lines or in vivo studies.[1][2]

DMSO Solubility
  • Solubility Limit:

    
    .
    
  • Use Case: Necessary only if the compound is to be co-formulated with other hydrophobic drugs or if the specific batch is the free base (non-salt) form (rare for this CAS).[1][2]

  • Risk: DMSO concentrations

    
     can induce differentiation, apoptosis, or membrane permeabilization, confounding chaperone activity data.
    
Comparative Solvent Table
FeatureWater (Molecular Biology Grade) DMSO (Anhydrous)
Solubility Performance Excellent (Ionic interactions)Good (Polar aprotic solvation)
Cell Toxicity None (Inert)High (Cytotoxic >0.1-0.5%)
Membrane Permeability Low (Requires transport)High (Solvent facilitates entry)
Freezing Point 0°C (Expands on freezing)18.9°C (Crystallizes at RT)
Recommended Use Primary Choice for all biological assaysSecondary Choice / Co-solvation only

Mechanism of Action & Rationale

Understanding the mechanism clarifies why solubility matters.[2] N-Ethyl-DNJ acts as a Pharmacological Chaperone .[1][2] It binds to unstable, misfolded lysosomal enzymes (like


-glucosidase in Pompe disease) in the Endoplasmic Reticulum (ER).[1] This binding stabilizes the protein folding, allowing it to traffic correctly to the lysosome rather than being degraded.[2]
  • Why Solvent Matters: If DMSO is used, it may induce cellular stress responses (UPR - Unfolded Protein Response) that mimic or mask the very rescue effect you are trying to measure.[1]

ChaperoneMechanism Misfolded Misfolded Enzyme (ER) Degradation Proteasomal Degradation Misfolded->Degradation Unstable Complex Stabilized Enzyme-Drug Complex Misfolded->Complex Stabilization Chaperone N-Ethyl-DNJ (Chaperone) Chaperone->Complex Binds Active Site Lysosome Lysosomal Trafficking Complex->Lysosome Trafficking Activity Restored Enzyme Activity Lysosome->Activity Dissociation (Acidic pH)

Figure 1: Pharmacological Chaperone Mechanism.[1] N-Ethyl-DNJ stabilizes misfolded enzymes, preventing degradation and enabling transport to the lysosome.[1]

Protocol: Stock Solution Preparation

Method A: Aqueous Stock (Standard - 10 mM)

Target: 10 mM Stock in 1 mL Water.[1][2] Calculations:

  • MW = 227.69 g/mol [1][3][4][5]

  • Mass required =

    
    [1]
    

Steps:

  • Weighing: Accurately weigh 2.3 mg of N-Ethyl-DNJ HCl into a sterile 1.5 mL microcentrifuge tube.

    • Note: Due to static, weighing exact small amounts is difficult.[2] Weigh ~2-5 mg and adjust the volume of water to match the exact mass.[1][2]

    • Volume Calculation:

      
      [1]
      
  • Solubilization: Add the calculated volume of sterile, nuclease-free water (e.g., if 2.3 mg is weighed, add 1.01 mL water).

  • Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Sterilization: Filter through a 0.22 µm PES or PVDF syringe filter into a fresh sterile tube.

    • Critical: Do not skip this step for cell culture, even if the water was sterile, as the powder is not.

  • Aliquot & Store: Dispense into 50-100 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Method B: DMSO Stock (Alternative)

Steps:

  • Weigh compound as above.

  • Add high-grade anhydrous DMSO (cell culture tested).

  • Vortex until dissolved.[1][2]

  • Do not filter sterilize DMSO unless using a filter specifically rated for DMSO (e.g., Nylon or PTFE).[1][2] Standard CA/PES filters may dissolve.[1][2]

Experimental Workflow: Cell Treatment

This workflow ensures that the final concentration of the compound is accurate while keeping the vehicle (if using DMSO) or volume addition negligible.[2]

Workflow cluster_tips Critical Checkpoints Powder N-Ethyl-DNJ HCl (Solid) Stock Stock Solution (10 mM in Water) Powder->Stock Dissolve & Filter (0.22 µm) Inter Intermediate Dilution (100 µM in Media) Stock->Inter 1:100 Dilution (e.g. 10µL Stock + 990µL Media) Check1 Avoid Freeze/Thaw (Aliquot Stock) Stock->Check1 Final Final Assay Well (1 - 10 µM) Inter->Final Add to Cells (1:10 or 1:100) Check2 Vehicle Control (Add Water/DMSO to control wells) Final->Check2

Figure 2: Serial Dilution Workflow. Using an intermediate dilution step ensures pipetting accuracy and thorough mixing before adding to cells.[2]

Troubleshooting & FAQs

Q: My solution is cloudy after adding water.

  • Cause: The water may be too cold, or the pH is incorrect (unlikely with pure water).[2]

  • Fix: Warm the tube to 37°C for 5 minutes and vortex. If cloudiness persists, ensure you have the HCl salt, not the free base. The free base may require a drop of dilute HCl or DMSO.[2]

Q: Can I store the stock at 4°C?

  • Answer: For short periods (1-2 weeks), yes. For long-term storage, -20°C is required to prevent hydrolysis or microbial growth.[1]

Q: How do I convert Molarity to mg/mL?

  • Formula:

    
    .[1][2]
    
  • Example: A 10 mM (0.01 mol/L) solution =

    
    .[1][2]
    

References

  • PubChem. 1-Deoxynojirimycin Hydrochloride Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Ethyldeoxynojirimycin HCl Solubility

Executive Summary & Solubility Profile N-Ethyldeoxynojirimycin Hydrochloride (N-Ethyl-DNJ HCl) is a pharmacologically active iminosugar used primarily as a chaperone for glucocerebrosidase (GCase). While the hydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solubility Profile

N-Ethyldeoxynojirimycin Hydrochloride (N-Ethyl-DNJ HCl) is a pharmacologically active iminosugar used primarily as a chaperone for glucocerebrosidase (GCase). While the hydrochloride salt form is designed to enhance aqueous solubility compared to the free base, researchers often encounter precipitation when introducing the compound into physiological buffers (like PBS) or cell culture media.

The solubility issues are rarely due to the intrinsic limit of the molecule in water, but rather pH-induced deprotonation or common ion effects in salted buffers.

Physicochemical Snapshot
ParameterSpecificationNotes
Chemical Nature Iminosugar salt (HCl)Highly polar sugar mimic head group; short hydrophobic ethyl tail.
Water Solubility High (>50 mg/mL typical)Soluble due to ionic dissociation of the HCl salt.
PBS Solubility Reduced (<10 mg/mL)Risk Zone: High salt and neutral pH can force precipitation.
DMSO Solubility High (>50 mg/mL)Excellent alternative for stock solutions.
pKa (Piperidine N) ~8.0 (Estimated)At pH > 8.0, the molecule exists as a free base (less soluble).

Troubleshooting Guide (Q&A)

Category A: Precipitation & Stability

Q: I dissolved N-Ethyl-DNJ HCl directly into PBS at 10 mM, and it became cloudy. Why? A: This is a classic "pH Shock" and "Common Ion" issue.

  • The Mechanism: N-Ethyl-DNJ HCl relies on the protonated nitrogen (ammonium form) for maximal water solubility. PBS (pH 7.4) is a strong buffer. When you add the acidic HCl salt to PBS, the buffer neutralizes the proton. As the pH approaches the molecule's pKa (approx 8.0), a significant fraction converts to the free base form. The free base is less polar and less soluble in water than the salt.

  • The Fix: Always prepare a concentrated stock solution in pure water (or DMSO) first. The water stock will be slightly acidic (pH ~5-6), maintaining the salt form. Dilute this stock into PBS only at the final working concentration (e.g., µM range), where the low concentration prevents precipitation.

Q: Can I heat the solution to dissolve the precipitate? A: Proceed with caution. While iminosugars are generally thermally stable, heating a cloudy PBS suspension rarely solves the underlying chemical incompatibility (pH/salt). You may dissolve it temporarily, but it will likely crash out again upon cooling or storage at 4°C.

  • Recommendation: If you must use heat, do not exceed 37°C. If it does not clear within 5 minutes, the solvent system is incorrect. Switch to the "Water First" protocol below.

Q: My stock solution precipitated after freezing at -20°C. Is it ruined? A: Likely not. Precipitation upon freezing is common due to the "salting out" effect as water crystallizes effectively increasing the local concentration of the solute.

  • Recovery: Thaw completely at Room Temperature (RT) and vortex vigorously. If crystals persist, warm to 30°C in a water bath.

  • Prevention: If this happens repeatedly, your stock concentration is too close to the saturation limit. Lower the stock concentration by 50% (e.g., go from 100 mM to 50 mM).

Category B: Solvent Selection

Q: Should I use DMSO or Water for my master stock? A:

  • Use Water (Milli-Q/DI): If your downstream application is sensitive to DMSO (e.g., specific enzyme kinetics or sensitive primary neuronal cultures). The HCl salt is designed for water.

  • Use DMSO: If you require very high concentration stocks (>50 mM) for long-term storage, or if you are performing high-throughput screening where pin-transfer is required. DMSO prevents hydrolysis and bacterial growth.

Advanced Protocol: The "Water-First" Dissolution Method

This protocol ensures maximal solubility by respecting the ionic requirements of the HCl salt before introducing buffering agents.

Materials
  • N-Ethyldeoxynojirimycin HCl solid[1][2]

  • Solvent A: Sterile Milli-Q Water (Nuclease-free)

  • Solvent B: 0.22 µm PVDF or PES Syringe Filter (Low protein binding)

  • Vortex mixer[3]

Step-by-Step Workflow
  • Calculate & Weigh: Calculate the mass required for a 100 mM stock.

    • Note: Do not attempt to make >100 mM stocks in water unless necessary; viscosity and stability become issues.

  • Primary Dissolution (The Acidic Phase):

    • Add 80% of the final volume of pure water .

    • Crucial: Do not use PBS, TBS, or Media at this stage.

    • Vortex for 30-60 seconds. The solution should be clear. The pH will naturally be slightly acidic (pH 4.0–6.0), stabilizing the salt.

  • Volume Adjustment:

    • Add remaining water to reach final volume.

    • Vortex again.

  • Sterilization:

    • Pass through a 0.22 µm syringe filter into a sterile cryovial.

    • Why? Iminosugars are sugar mimics; non-sterile stocks can support bacterial growth over time.

  • Dilution into Assay Buffer:

    • Add the stock to your cell media or reaction buffer (PBS) while vortexing the buffer.

    • This rapid dispersion prevents local high-concentration pockets where the free base could precipitate.

Decision Logic: Dissolution Strategy

The following diagram illustrates the decision process for preparing stable N-Ethyl-DNJ HCl solutions, ensuring you avoid common solubility traps.

G Start Start: N-Ethyl-DNJ HCl Solid Target Select Target Solvent Start->Target Water Pure Water (Recommended) Target->Water Standard Use Buffer Directly into PBS/Media Target->Buffer Avoid if possible DMSO DMSO (High Conc >50mM) Target->DMSO Long-term Store CheckClear Is Solution Clear? Water->CheckClear Filter Sterile Filter (0.22 µm) CheckClear->Filter Yes CheckClear->DMSO No (Switch solvent) Dilute Dilute into Media/PBS (Working Conc) Filter->Dilute Cloudy Precipitation Risk! (pH > pKa) Buffer->Cloudy Fix Fix: Acidify slightly or Switch to Water Stock Cloudy->Fix Fix->Water DMSO->Filter

Figure 1: Decision tree for solubilizing N-Ethyldeoxynojirimycin HCl. Note the "Red Route" warning against direct dissolution in neutral buffers.

References

  • Cayman Chemical. 1-Deoxymannojirimycin (hydrochloride) Product Information. (Used as proxy for iminosugar HCl salt solubility benchmarks in PBS vs DMSO). Link

  • ChemicalBook. N-Ethyldeoxynojirimycin Hydrochloride Properties and Safety. (Reference for physical forms and basic solubility data). Link

  • National Institutes of Health (NIH). Release Kinetics Study of Poorly Water-Soluble Drugs. (General principles of solubility in PBS vs Serum). Link

  • BenchChem. Application Notes for N-9-Methoxynonyldeoxynojirimycin Stock Solution. (Protocol grounding for hydrophobic DNJ derivatives). Link

Sources

Reference Data & Comparative Studies

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